2-Benzyl-1h-imidazole
Overview
Description
2-Benzyl-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a benzyl group at the second position. Imidazoles are a class of compounds known for their diverse biological activities and are found in many natural products and pharmaceuticals. The presence of the benzyl group enhances the compound’s lipophilicity and can influence its biological activity.
Mechanism of Action
Target of Action
2-Benzyl-1h-imidazole is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been shown to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects . For example, some imidazole derivatives have been shown to inhibit the biotransformation of certain compounds in fishes . The specific interactions between this compound and its targets would depend on the specific structure and functional groups of the compound.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it’s likely that this compound could affect multiple pathways . The specific pathways affected would depend on the compound’s targets and mode of action.
Pharmacokinetics
Imidazole itself is known to be highly soluble in water and other polar solvents, which could influence the compound’s bioavailability .
Result of Action
Given the wide range of biological activities exhibited by imidazole derivatives, the effects could be diverse and depend on the specific targets and pathways affected .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the condensation of benzylamine with glyoxal and ammonia or ammonium acetate under acidic conditions. This reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the imidazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired imidazole derivative.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids to form N-oxides.
Reduction: The compound can be reduced using agents like lithium aluminum hydride to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the benzyl group or the imidazole ring, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, acylating agents.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Benzylamine derivatives.
Substitution: Various substituted imidazoles depending on the electrophile used.
Scientific Research Applications
2-Benzyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
1-Benzyl-1H-imidazole: Similar structure but with the benzyl group at the first position.
2-Phenyl-1H-imidazole: Similar structure but with a phenyl group instead of a benzyl group.
2-Methyl-1H-imidazole: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness: 2-Benzyl-1H-imidazole is unique due to the specific positioning of the benzyl group, which can significantly influence its chemical reactivity and biological activity compared to other imidazole derivatives.
Properties
IUPAC Name |
2-benzyl-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h1-7H,8H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPDOWNULRULLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70286652 | |
Record name | 2-benzyl-1h-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70286652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14700-62-0 | |
Record name | 14700-62-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46839 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-benzyl-1h-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70286652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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